4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the initial bromination of a benzoyl group followed by the introduction of a thiophene ring. The final step involves the addition of a sulfonyl chloride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl chloride group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as acyl chlorides and sulfonyl chlorides for electrophilic substitution.
Nucleophiles: Such as amines and alcohols for nucleophilic substitution.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophene derivatives, while nucleophilic substitution can produce a range of functionalized benzoyl compounds .
Wissenschaftliche Forschungsanwendungen
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethylbenzoyl Chloride: A simpler compound with similar reactivity but lacking the thiophene and sulfonyl chloride groups.
Thiophene-2-sulfonyl Chloride: Contains the thiophene and sulfonyl chloride groups but lacks the benzoyl group.
Benzoyl Chloride: A basic compound used in various chemical reactions but lacks the bromomethyl and thiophene groups.
Uniqueness
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C12H8BrClO3S2 |
---|---|
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
4-[3-(bromomethyl)benzoyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H8BrClO3S2/c13-6-8-2-1-3-9(4-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2 |
InChI-Schlüssel |
KAGJTOAUZSAUCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)C2=CSC(=C2)S(=O)(=O)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.